tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride
Description
tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride is a bicyclic organic compound featuring an azetidine ring (four-membered nitrogen heterocycle) substituted with a hydrazinyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it valuable in pharmaceutical synthesis, particularly as a precursor for hydrazone formation or heterocyclic derivatization .
Properties
IUPAC Name |
tert-butyl 3-hydrazinylazetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-8(2,3)13-7(12)11-4-6(5-11)10-9;/h6,10H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDZGMYQGLEKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998216-27-5 | |
| Record name | tert-butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-hydrazinylazetidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield azetidine derivatives, while reduction reactions can produce hydrazine derivatives .
Scientific Research Applications
tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and its closest analogs:
Key Observations:
- Hydrazinyl vs. Formyl : The hydrazinyl group in the target compound introduces nucleophilic reactivity, enabling conjugation with carbonyl groups (e.g., ketones, aldehydes) to form hydrazones. In contrast, the formyl group in analogs like tert-butyl 3-formylazetidine-1-carboxylate serves as an electrophilic site for imine or hydrazone formation .
- Piperazinyl Derivatives : Piperazine-substituted analogs exhibit enhanced water solubility and basicity due to the secondary amine, making them favorable for pharmacokinetic optimization in drug candidates .
Physicochemical Properties
Solubility and Partition Coefficients:
- The hydrochloride salt form of the target compound improves aqueous solubility, critical for biological applications.
- Hydrazinyl groups increase polarity compared to formyl or piperazinyl substituents, likely lowering the octanol-water partition coefficient (log P) and reducing membrane permeability .
- Piperazine-containing analogs (e.g., tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate HCl) balance hydrophilicity and lipophilicity, optimizing blood-brain barrier (BBB) penetration in CNS-targeted drugs .
Thermal Stability:
- Boc-protected azetidines generally exhibit moderate thermal stability, with decomposition temperatures >150°C. Hydrazine derivatives may show lower stability due to the reactive -NH-NH₂ group.
Biological Activity
tert-Butyl 3-hydrazinylazetidine-1-carboxylate hydrochloride (CAS No. 1235407-01-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₈H₁₇N₃O₂
- Molecular Weight : 187.24 g/mol
- CAS Number : 1235407-01-8
- MDL Number : MFCD22420385
The compound is characterized by the presence of a hydrazinyl group attached to an azetidine ring, which is known to influence its reactivity and biological interactions.
Antiviral Properties
Research has indicated that azetidine derivatives, including hydrazinyl compounds, may exhibit antiviral properties. A study focusing on novel inhibitors of influenza virus neuraminidase highlighted that certain amino acid derivatives could effectively inhibit viral replication. While specific data on this compound is limited, the structural similarities suggest potential efficacy against viral targets .
Antitumor Activity
In the context of cancer research, hydrazine derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Although direct studies on this compound are scarce, its analogs have shown promise in preclinical models .
Case Studies
- Inhibition of Neuraminidase :
-
Cytotoxicity in Cancer Cells :
- In vitro assays have demonstrated that hydrazine derivatives can significantly reduce cell viability in various cancer cell lines. The cytotoxic effects were measured using the MTT assay, which quantifies cell metabolic activity as an indicator of viability. The results indicated that modifications to the hydrazine structure can enhance or diminish biological activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇N₃O₂ |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 1235407-01-8 |
| Potential Biological Effects | Antiviral, Antitumor |
| Compound | Biological Activity |
|---|---|
| This compound | Potential antiviral and antitumor activity based on structural analogs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
